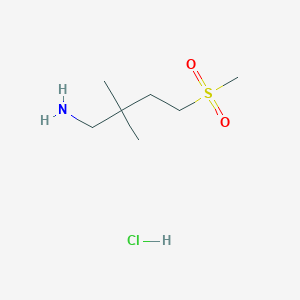

![molecular formula C16H30Cl2N2 B1373225 1-[2-(金刚烷-1-基)乙基]哌嗪二盐酸盐 CAS No. 1311316-88-7](/img/structure/B1373225.png)

1-[2-(金刚烷-1-基)乙基]哌嗪二盐酸盐

货号 B1373225

CAS 编号:

1311316-88-7

分子量: 321.3 g/mol

InChI 键: YUFLDQDHMPQSJQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride” is a chemical compound with the empirical formula C16H30Cl2N2 . It has a molecular weight of 321.33 . This compound is used in various studies, including drug development and molecular biology.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

- Field : Organic Chemistry

- Application : A series of novel 3-(adamantan-1-yl)-1-(alkyl, aryl, aralkyl, hydroxyethyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones have been synthesized . These compounds were tested for their antibacterial activity .

- Method : The compounds were synthesized by the reaction of 3-(alkyl/aralkyl/aryl)amino-5,5-dimethylcyclohex-2-en-1-ones with adamantan-1-amine and formaldehyde in refluxing methanol .

- Results : The synthesized compounds were characterized by IR, 1H and 13C NMR, and mass spectra .

- Field : Organic Chemistry

- Application : A one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described . These compounds are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .

- Method : The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .

- Results : The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield .

Antibacterial Activities

Synthesis and Properties of 1,3-Disubstituted Ureas

- Field : Medicinal Chemistry

- Application : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

- Method : In this paper, the authors take into consideration the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- Results : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

- Field : Organic Chemistry

- Application : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities. Their values in drug design are chronicled as multi-dimensional .

- Method : In the present study, a series of 2- (adamantan-1-yl)-2-oxoethyl benzoates, and 2- (adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate, were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .

- Results : Three-dimensional structures studied using X-ray diffraction suggest that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .

Synthetic Approaches to Piperazine-Containing Drugs

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives

- Field : Organic Chemistry

- Application : This review summarizes achievements in the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Method : The synthesis involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Results : The synthesis of 1,2-disubstituted adamantane derivatives has been achieved .

- Field : Medicinal Chemistry

- Application : Many oxime ethers have been widely used in the fields of pesticides and medicines. However, oxime ethers are rarely used in the field of pesticides .

- Method : The synthesis of these compounds involves the reaction of oxime ethers with other reagents .

- Results : The synthesized compounds have shown potential antifungal activity .

Synthesis of 1,2-Disubstituted Adamantane Derivatives

Antifungal Activity of Novel 1-(Adamantan-1-yl) Compounds

安全和危害

属性

IUPAC Name |

1-[2-(1-adamantyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2.2ClH/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,17H,1-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFLDQDHMPQSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

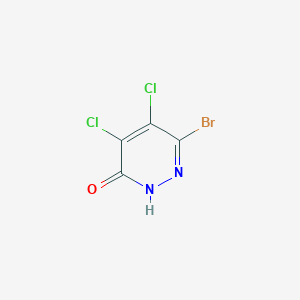

1-(3-Amino-4-methylphenyl)ethanone hydrochloride

1638221-33-6

2-(4-Methoxycyclohexyl)ethanamine

1052223-70-7

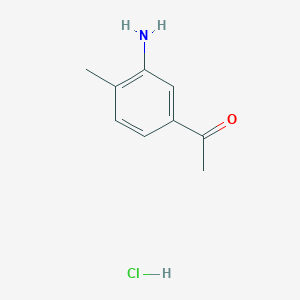

2-Bromo-4-fluorophenylacetylene

1057670-01-5

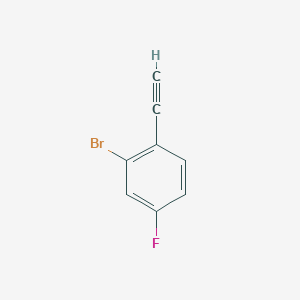

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

1049731-01-2

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)